molecular formula C11H16ClNO3S B4136225 3-chloro-N-isobutyl-4-methoxybenzenesulfonamide

3-chloro-N-isobutyl-4-methoxybenzenesulfonamide

Cat. No. B4136225
M. Wt: 277.77 g/mol
InChI Key: MFWYOCURAJAHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-isobutyl-4-methoxybenzenesulfonamide, commonly known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the medical field since the 1940s. It is a synthetic compound that possesses potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.

Mechanism of Action

Chloramphenicol inhibits the peptidyl transferase activity of the 50S ribosomal subunit, which is responsible for the formation of peptide bonds between amino acids during protein synthesis. This results in the inhibition of bacterial protein synthesis, leading to bacterial death.
Biochemical and Physiological Effects:
Chloramphenicol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

Chloramphenicol is a potent antimicrobial agent that has been extensively used in laboratory experiments. It has a broad-spectrum activity against a wide range of bacteria, making it a useful tool for studying bacterial protein synthesis and antibiotic resistance. However, its use is limited by its potential toxicity, particularly in the bone marrow, and its potential to cause allergic reactions.

Future Directions

There are a number of future directions for research on Chloramphenicol. One area of interest is the development of new analogs of Chloramphenicol that possess improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the mechanisms of antibiotic resistance in bacteria, with the aim of developing new strategies for overcoming resistance. Finally, there is a need for further research on the potential anti-inflammatory and anti-cancer effects of Chloramphenicol.

Scientific Research Applications

Chloramphenicol has been extensively used in scientific research for its broad-spectrum antimicrobial activity. It has been used to study the mechanism of bacterial protein synthesis, as it inhibits the peptidyl transferase activity of the 50S ribosomal subunit. It has also been used to study the effects of antibiotic resistance in bacteria.

properties

IUPAC Name

3-chloro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-8(2)7-13-17(14,15)9-4-5-11(16-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWYOCURAJAHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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